molecular formula C21H16FN3O5S B2534077 (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-19-2

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2534077
M. Wt: 441.43
InChI Key: VIIMNKDETMITLM-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H16FN3O5S and its molecular weight is 441.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antithrombotic Treatment

A study conducted by Hayashi et al. (1998) explored the use of trisubstituted beta-amino acid derivatives in developing potent fibrinogen receptor antagonists, which are crucial in antithrombotic treatments. This research highlighted the importance of specific molecular structures in achieving high potency and oral availability for antithrombotic drugs (Hayashi et al., 1998).

2. Aldose Reductase Inhibitors

Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), which are potential targets for the treatment of diabetic complications. The study showcases how modifications to molecular structures can influence the selectivity and potency of these inhibitors (Ali et al., 2012).

3. Antimicrobial Agents

Research by Mishra et al. (2019) involved the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating significant antimicrobial activity against various bacterial strains. This study emphasizes the role of such compounds in developing new antimicrobial agents (Mishra et al., 2019).

4. Anticancer Research

Penthala et al. (2011) synthesized novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and evaluated their in vitro cytotoxicity against human tumor cell lines. This research contributes to the exploration of new anticancer agents (Penthala et al., 2011).

5. Fluoroionophores Development

A study by Hong et al. (2012) involved the development of fluoroionophores based on diamine-salicylaldehyde derivatives, which showed specific metal chelating properties. This research has implications in the field of metal sensing and recognition (Hong et al., 2012).

properties

IUPAC Name

methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S/c1-30-19(28)11-24-15-6-5-13(22)10-16(15)31-21(24)23-20(29)12-3-2-4-14(9-12)25-17(26)7-8-18(25)27/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMNKDETMITLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

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